molecular formula C18H14ClFN2O3S2 B2980043 N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1226446-24-7

N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2980043
CAS No.: 1226446-24-7
M. Wt: 424.89
InChI Key: JYWXUEGIPQTHRN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a carboxamide group, and various substituents including chloro, fluoro, and sulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, such as 2-bromothiophene, the thiophene ring can be functionalized through halogenation or other electrophilic substitution reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).

    Substitution Reactions: The chloro and fluoro substituents can be introduced through nucleophilic aromatic substitution reactions, using appropriate halogenated precursors.

    Sulfonamide Formation: The sulfonamido group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction of the carboxamide group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential pharmacophore for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel organic materials with unique electronic or optical properties.

    Biological Research: As a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the sulfonamido group suggests potential interactions with sulfonamide-binding proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-2-thiophenecarboxamide: Lacks the sulfonamido group.

    N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylamino)thiophene-2-carboxamide: Contains an amino group instead of a sulfonamido group.

    N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)benzamide: Contains a benzene ring instead of a thiophene ring.

Uniqueness

The unique combination of the thiophene ring, carboxamide group, and sulfonamido substituent in N-(3-chloro-4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(3-chloro-4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3S2/c1-22(27(24,25)13-5-3-2-4-6-13)16-9-10-26-17(16)18(23)21-12-7-8-15(20)14(19)11-12/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWXUEGIPQTHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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